2-Ethyl-7-hydroxy-1,2-benzisoxazole tetrafluoroborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-7-hydroxy-1,2-benzisoxazole tetrafluoroborate is a chemical compound known for its unique structure and properties. It is often used in research and industrial applications due to its reactivity and stability. The compound has a molecular formula of C9H10BF4NO2 and a molecular weight of 250.99 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-7-hydroxy-1,2-benzisoxazole tetrafluoroborate typically involves the reaction of 2-ethyl-7-hydroxy-1,2-benzisoxazole with tetrafluoroboric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents and catalysts to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethyl-7-hydroxy-1,2-benzisoxazole tetrafluoroborate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert the compound into other derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, pressure, and solvent choice .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzisoxazole compounds .
Wissenschaftliche Forschungsanwendungen
2-Ethyl-7-hydroxy-1,2-benzisoxazole tetrafluoroborate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Ethyl-7-hydroxy-1,2-benzisoxazole tetrafluoroborate involves its reactivity with other molecules. It acts as a coupling reagent, facilitating the formation of bonds between different chemical entities. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Ethyl-7-hydroxy-1,2-benzisoxazole: The parent compound without the tetrafluoroborate group.
7-Hydroxy-1,2-benzisoxazole: A similar compound with a hydroxyl group at the 7-position.
2-Ethyl-1,2-benzisoxazole: A compound with an ethyl group at the 2-position but lacking the hydroxyl group.
Uniqueness
2-Ethyl-7-hydroxy-1,2-benzisoxazole tetrafluoroborate is unique due to the presence of the tetrafluoroborate group, which enhances its reactivity and stability. This makes it particularly useful in coupling reactions and other applications where stability and reactivity are crucial .
Eigenschaften
Molekularformel |
C9H11BF4NO2- |
---|---|
Molekulargewicht |
252.00 g/mol |
IUPAC-Name |
2-ethyl-3H-1,2-benzoxazol-7-ol;tetrafluoroborate |
InChI |
InChI=1S/C9H11NO2.BF4/c1-2-10-6-7-4-3-5-8(11)9(7)12-10;2-1(3,4)5/h3-5,11H,2,6H2,1H3;/q;-1 |
InChI-Schlüssel |
FHJRMVJDOIXNCS-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](F)(F)(F)F.CCN1CC2=C(O1)C(=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.